4-(1-(2,4-Diamino-5H-pyrrolo[3,2-d]pyrimidin-5-yl)butan-2-yl)benzoic acid
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Overview
Description
4-(1-(2,4-Diamino-5H-pyrrolo[3,2-d]pyrimidin-5-yl)butan-2-yl)benzoic acid is a complex organic compound that features a pyrrolo[3,2-d]pyrimidine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-(2,4-Diamino-5H-pyrrolo[3,2-d]pyrimidin-5-yl)butan-2-yl)benzoic acid typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the formation of the pyrrolo[3,2-d]pyrimidine core through a series of cyclization reactions. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the cyclization and subsequent functionalization steps .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
4-(1-(2,4-Diamino-5H-pyrrolo[3,2-d]pyrimidin-5-yl)butan-2-yl)benzoic acid undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: This reaction can replace one functional group with another, enabling the synthesis of derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds .
Scientific Research Applications
4-(1-(2,4-Diamino-5H-pyrrolo[3,2-d]pyrimidin-5-yl)butan-2-yl)benzoic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: It is used in biochemical assays to investigate enzyme interactions and cellular pathways.
Medicine: This compound is explored for its potential as an anticancer agent, particularly in targeting specific cellular pathways involved in cancer progression.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(1-(2,4-Diamino-5H-pyrrolo[3,2-d]pyrimidin-5-yl)butan-2-yl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit the activity of certain enzymes, leading to the disruption of cellular processes essential for cancer cell survival and proliferation. The pathways involved may include those related to DNA synthesis, cell cycle regulation, and apoptosis .
Comparison with Similar Compounds
Similar Compounds
Pyrrolo[2,3-d]pyrimidine derivatives: These compounds share a similar core structure and exhibit comparable biological activities.
Pyrazolo[3,4-d]pyrimidine derivatives: These compounds also target similar molecular pathways and are explored for their anticancer potential.
Uniqueness
4-(1-(2,4-Diamino-5H-pyrrolo[3,2-d]pyrimidin-5-yl)butan-2-yl)benzoic acid is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its ability to selectively inhibit certain enzymes and pathways makes it a valuable compound for targeted cancer therapy .
Properties
Molecular Formula |
C17H19N5O2 |
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Molecular Weight |
325.4 g/mol |
IUPAC Name |
4-[1-(2,4-diaminopyrrolo[3,2-d]pyrimidin-5-yl)butan-2-yl]benzoic acid |
InChI |
InChI=1S/C17H19N5O2/c1-2-10(11-3-5-12(6-4-11)16(23)24)9-22-8-7-13-14(22)15(18)21-17(19)20-13/h3-8,10H,2,9H2,1H3,(H,23,24)(H4,18,19,20,21) |
InChI Key |
WHMWQIVOGYYPHO-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN1C=CC2=C1C(=NC(=N2)N)N)C3=CC=C(C=C3)C(=O)O |
Origin of Product |
United States |
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